3-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile
Description
The compound 3-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile is a structurally complex molecule featuring a pyrazine-2-carbonitrile core linked to a piperidinyl group and a pyridinylpiperazine moiety via a but-2-yn-1-yloxy spacer. Its molecular formula is inferred to be approximately C₂₃H₂₈N₈O (based on structural analogs in and ), with a molecular weight of ~450–470 g/mol. The compound’s design incorporates multiple heterocycles (pyrazine, piperidine, pyridine) and functional groups (carbonitrile, alkyne), which are common in pharmaceuticals targeting central nervous system (CNS) receptors or kinases .
Key structural features:
- Piperidinyl and pyridinylpiperazine moieties: Promote interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
Properties
IUPAC Name |
3-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c24-19-21-23(27-10-9-25-21)30-12-6-20(7-13-30)31-18-4-3-11-28-14-16-29(17-15-28)22-5-1-2-8-26-22/h1-2,5,8-10,20H,6-7,11-18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWXUENWTDXPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division.
Mode of Action
The compound binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby affecting the phosphorylation process.
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinases, leading to changes in cell signaling, growth, and division. In the context of diseases like leukemia, this can result in the reduction of abnormal cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, with data derived from patents, synthesis reports, and chemical catalogs (–9):
Key Findings from Comparative Analysis:
Structural Diversity: The target compound’s pyrazine-2-carbonitrile core differentiates it from analogs like BF18826 (pyridine-4-carbonitrile) or benzodioxolylpyrimidine derivatives . Carbonitrile groups are critical for electronic modulation and binding interactions. The but-2-yn-1-yloxy linker (vs. propanoic acid in ) introduces steric rigidity, which may enhance receptor affinity but reduce aqueous solubility compared to flexible linkers .
Pharmacological Relevance: Piperazine/piperidine moieties are prevalent in CNS-active compounds (e.g., antipsychotics, antidepressants). The target compound’s pyridinylpiperazine group is structurally analogous to ligands for 5-HT₁A or D₂ receptors .
Synthetic and Crystallographic Insights: Crystallographic data for 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (orthorhombic system, Pccn space group) suggests that piperazine-linked heterocycles can form stable crystals, aiding in structural validation . The target compound’s synthesis likely involves Sonogashira coupling (for alkyne formation) and nucleophilic substitution for piperazine-piperidine assembly, as seen in analogs from and .
Commercial and Research Utility :
- Derivatives like 2-methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine () are marketed as research chemicals, indicating industrial interest in this structural class for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
